molecular formula C6H12O6 B12400297 D-Fructose-d

D-Fructose-d

Cat. No.: B12400297
M. Wt: 181.16 g/mol
InChI Key: BJHIKXHVCXFQLS-KWZZJJANSA-N
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Description

D-Fructose-d, commonly known as D-fructose, is a ketohexose and one of the most important monosaccharides in nature. It is a simple sugar found in many plants, where it is often bonded to glucose to form the disaccharide sucrose. D-fructose is the sweetest naturally occurring sugar and is found in honey, fruits, and root vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-fructose can be synthesized through the isomerization of D-glucose. This process involves the enzyme glucose isomerase, which catalyzes the conversion of D-glucose to D-fructose under specific conditions. The reaction typically occurs at a pH of 7-8 and a temperature of 60-70°C .

Industrial Production Methods

Industrial production of D-fructose often involves the hydrolysis of sucrose, which yields an equimolar mixture of D-glucose and D-fructoseAnother common method is the enzymatic conversion of glucose in high-fructose corn syrup production .

Chemical Reactions Analysis

Types of Reactions

D-fructose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 5-Hydroxymethylfurfural (HMF)

    Reduction: Sorbitol

    Isomerization: D-glucose

Scientific Research Applications

D-fructose has a wide range of applications in scientific research:

Mechanism of Action

D-fructose exerts its effects primarily through its metabolism in the liver. It is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B to form dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, influencing energy production and storage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-fructose is unique among these hexoses due to its ketohexose structure, which allows it to participate in different chemical reactions compared to aldohexoses. It is also the sweetest naturally occurring sugar, making it highly desirable in the food industry .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(1R,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3-,5-,6-

InChI Key

BJHIKXHVCXFQLS-KWZZJJANSA-N

Isomeric SMILES

[H][C@@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

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